molecular formula C20H16FN3O3S B300619 (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

カタログ番号 B300619
分子量: 397.4 g/mol
InChIキー: OUSGXUWTBDGOPQ-LICLKQGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as TZDs, is a class of synthetic compounds that have been found to have various therapeutic applications. These compounds are known to have potent anti-inflammatory, anti-diabetic, and anti-cancer properties. The aim of

作用機序

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione act by binding to PPARγ, which is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. The binding of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione to PPARγ results in the activation of the receptor, which in turn leads to the transcription of genes involved in glucose uptake and utilization, as well as lipid metabolism. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also have anti-inflammatory properties, which are mediated by the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione are diverse and depend on the specific disease being treated. In diabetes, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improve insulin sensitivity and glucose uptake, leading to improved glycemic control. In inflammation, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cancer, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth.

実験室実験の利点と制限

One advantage of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is their specificity for PPARγ, which allows for the selective activation of the receptor. This specificity also allows for the identification of downstream targets of PPARγ. One limitation of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is their potential toxicity, which can limit their use in vivo.

将来の方向性

For (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione include the development of more potent and selective compounds, as well as the identification of new therapeutic applications. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione have shown promise in the treatment of various diseases, and further research is needed to fully understand their potential. Additionally, the development of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione that are less toxic and have fewer side effects would be beneficial for their use in clinical settings.

合成法

The synthesis of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of a thiazolidine-2,4-dione with a substituted benzaldehyde. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product obtained is a yellow crystalline solid that can be purified by recrystallization.

科学的研究の応用

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione have been extensively studied for their therapeutic potential in various diseases. They have been found to be effective in the treatment of diabetes, inflammation, and cancer. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione act by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, as well as inflammation and cell proliferation.

特性

製品名

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

分子式

C20H16FN3O3S

分子量

397.4 g/mol

IUPAC名

(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10+

InChIキー

OUSGXUWTBDGOPQ-LICLKQGHSA-N

異性体SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

正規SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。